molecular formula C19H29N3O2S B2800775 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide CAS No. 946303-63-5

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide

Cat. No.: B2800775
CAS No.: 946303-63-5
M. Wt: 363.52
InChI Key: RPGNVIUACXDMCN-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxalamide Moiety: The oxalamide group is typically formed by reacting an oxalyl chloride with an amine precursor in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane and thiophene rings may play a role in binding to these targets, while the oxalamide moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide can be compared with other compounds that feature similar functional groups:

    N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-cyclopentyloxalamide: Similar structure but with a furan ring instead of a thiophene ring.

    N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclohexyloxalamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c23-18(19(24)21-16-7-3-4-8-16)20-13-17(15-9-12-25-14-15)22-10-5-1-2-6-11-22/h9,12,14,16-17H,1-8,10-11,13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGNVIUACXDMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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